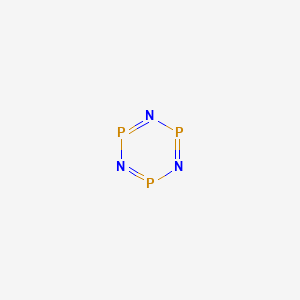
Cyclotriphosphazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,2,4,6-triazatriphosphinine is an inorganic heteromonocyclic compound that is 1,3,5-triazine in which the carbon atoms have been replaced by phosphorus atoms. It was one of a series of compounds which was being developed for use as a fire-resistant hydraulic fluid. It is a nitrogen molecular entity, a phosphorus molecular entity, an inorganic heteromonocyclic compound and an inorganic aromatic compound.
Applications De Recherche Scientifique
Biomedical Applications
1.1 Drug Delivery Systems
Cyclotriphosphazene derivatives have been extensively studied for their potential in drug delivery systems. The compound's ability to form dendrimers allows for controlled release of therapeutic agents. Recent studies have highlighted the effectiveness of this compound-based dendrimers in delivering anticancer drugs, enhancing their solubility and bioavailability . These dendrimers can be tailored to improve targeting efficiency, minimizing side effects associated with conventional chemotherapy.
1.2 Antibacterial Properties
Research indicates that this compound derivatives exhibit significant antibacterial activity. For instance, derivatives containing oxime groups have shown promising results against various bacterial strains, making them potential candidates for new antibacterial agents . The incorporation of active moieties such as alkoxy and phenoxy groups further enhances their efficacy.
1.3 Anticancer Agents
The compound has been utilized in the synthesis of anticancer medications, demonstrating cytotoxic effects against several cancer cell lines. This compound-based compounds have been developed to inhibit tumor growth and promote apoptosis in cancer cells .
Material Science Applications
2.1 Flame Retardants
Due to their thermal stability and ability to form char layers upon combustion, cyclotriphosphazenes are being explored as effective flame retardants in polymers and textiles . Their incorporation into materials can significantly improve fire resistance without compromising other mechanical properties.
2.2 Coatings and Adhesives
Cyclotriphosphazenes are also being investigated for use in coatings and adhesives due to their excellent adhesion properties and resistance to environmental degradation. These compounds can enhance the durability and performance of coatings used in various industrial applications .
2.3 Nanomaterials
The versatility of this compound allows for its use in the development of nanomaterials, including nanoparticles that can be functionalized for specific applications such as drug delivery or catalysis . Their unique structure enables the design of materials with tailored properties.
Environmental Applications
3.1 Photocatalysis
Recent studies have demonstrated that this compound derivatives can act as effective photocatalysts for various chemical reactions, including the oxidation of organic compounds . These photocatalysts are capable of generating singlet oxygen, which is useful in environmental remediation processes.
3.2 Gas Separation Membranes
Cyclotriphosphazenes have been utilized in the fabrication of gas separation membranes due to their selective permeability characteristics. These membranes can be engineered to separate gases effectively, making them valuable in industrial processes .
Case Studies
Propriétés
Numéro CAS |
291-37-2 |
|---|---|
Formule moléculaire |
N3P3 |
Poids moléculaire |
134.942 g/mol |
Nom IUPAC |
1,3,5,2,4,6-triazatriphosphinine |
InChI |
InChI=1S/N3P3/c1-4-2-6-3-5-1 |
Clé InChI |
DZKXDEWNLDOXQH-UHFFFAOYSA-N |
SMILES |
N1=PN=PN=P1 |
SMILES canonique |
N1=PN=PN=P1 |
Key on ui other cas no. |
291-37-2 |
Synonymes |
cyclotriphosphazene ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















